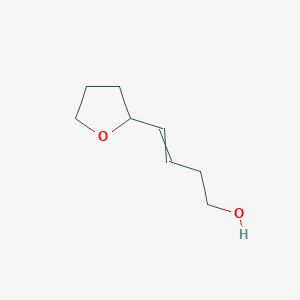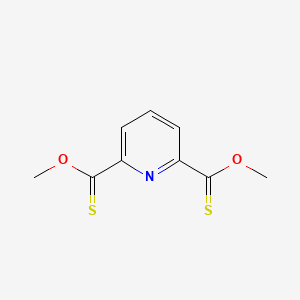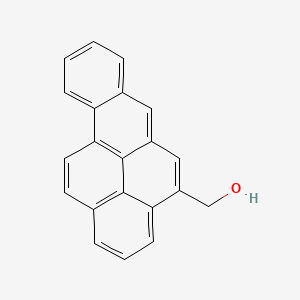![molecular formula C7H15O4PS B14426967 Diethyl [1-(methanesulfinyl)ethenyl]phosphonate CAS No. 80436-50-6](/img/structure/B14426967.png)
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methanesulfinyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate sulfinyl-containing precursor under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling of H-phosphonate diesters with aryl and vinyl halides . This reaction can be carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to form different phosphonate derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields sulfone derivatives, while reduction can produce various phosphonate esters.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl [1-(methanesulfinyl)ethenyl]phosphonate involves its interaction with molecular targets through its phosphonate and sulfinyl groups. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [1-methanesulfinyl-1-(phenylselanyl)ethyl]phosphonate
- Diethyl (1-diazo-2-oxopropyl)phosphonate
Uniqueness
Diethyl [1-(methanesulfinyl)ethenyl]phosphonate is unique due to its specific combination of a phosphonate group with a methanesulfinyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
80436-50-6 |
|---|---|
Molekularformel |
C7H15O4PS |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1-methylsulfinylethene |
InChI |
InChI=1S/C7H15O4PS/c1-5-10-12(8,11-6-2)7(3)13(4)9/h3,5-6H2,1-2,4H3 |
InChI-Schlüssel |
MPOJDVFXQYUXCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=C)S(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



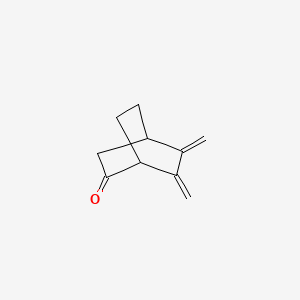
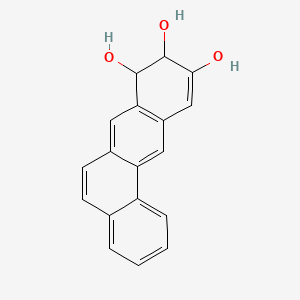

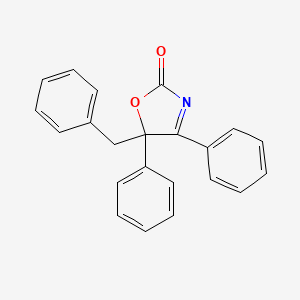


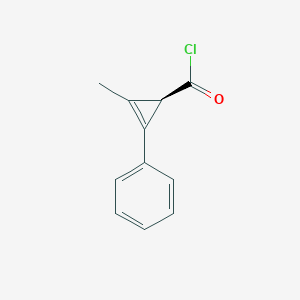
![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
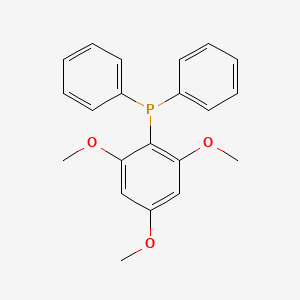
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
